molecular formula C19H31NaO7S B1663012 Sodium prasterone sulfate dihydrate CAS No. 78590-17-7

Sodium prasterone sulfate dihydrate

Cat. No.: B1663012
CAS No.: 78590-17-7
M. Wt: 426.5 g/mol
InChI Key: NLNMKDUYGPNWAO-OXNWJOIVSA-M
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Description

Sodium prasterone sulfate dihydrate: is a synthetic derivative of dehydroepiandrosterone sulfate, a naturally occurring steroid hormone. It is primarily used in medical applications, particularly in the treatment of conditions related to hormone deficiencies and certain autoimmune diseases. The compound is known for its role in inducing labor and promoting cervical ripening during childbirth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium prasterone sulfate dihydrate typically involves the sulfation of prasterone (dehydroepiandrosterone) using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the sulfate ester. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Sodium prasterone sulfate dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ether.

Major Products Formed:

    Hydrolysis: Prasterone, sulfuric acid.

    Oxidation: Prasterone-3,17-dione.

    Reduction: Prasterone

Scientific Research Applications

Chemistry: Sodium prasterone sulfate dihydrate is used as a precursor in the synthesis of various steroid hormones and their derivatives. It serves as a key intermediate in the production of androgens and estrogens .

Biology: In biological research, the compound is used to study the effects of steroid hormones on cellular processes. It is also employed in experiments investigating the role of dehydroepiandrosterone sulfate in metabolic pathways .

Medicine: Medically, this compound is used in hormone replacement therapy, particularly for conditions such as adrenal insufficiency and systemic lupus erythematosus. It has shown promise in improving bone mineral density in patients with glucocorticoid-induced osteoporosis .

Industry: In the pharmaceutical industry, the compound is used in the formulation of drugs aimed at treating hormone-related disorders. It is also utilized in the development of diagnostic assays for hormone levels .

Comparison with Similar Compounds

    Dehydroepiandrosterone sulfate (DHEA-S): A naturally occurring steroid hormone with similar biological activities.

    Prasterone (DHEA): The parent compound of sodium prasterone sulfate dihydrate, used in hormone replacement therapy.

    Pregnenolone sulfate: Another steroid sulfate with neurosteroid activity

Uniqueness: this compound is unique due to its dual role as a prohormone and a neurosteroid. Its ability to modulate both androgenic and estrogenic pathways, along with its neuroprotective effects, distinguishes it from other similar compounds. Additionally, its use in inducing labor and promoting cervical ripening adds to its distinctiveness .

Biological Activity

Sodium prasterone sulfate dihydrate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring steroid that plays a significant role in various biological processes. It is primarily synthesized in the adrenal glands and serves as a precursor to androgens and estrogens. This article explores its biological activity, pharmacological effects, and clinical applications, supported by data tables and research findings.

  • Chemical Formula : C19_{19}H28_{28}O5_5S
  • Molar Mass : 368.49 g/mol
  • IUPAC Name : 3β-Hydroxyandrost-5-en-17-one 3-sulfate

Sodium prasterone sulfate acts as a prohormone, converting into active hormones such as testosterone and estradiol. Its mechanism includes:

  • Androgenic Activity : It enhances androgen levels, which can influence muscle mass, bone density, and libido.
  • Estrogenic Activity : It can be converted to estrogens, impacting reproductive health and symptoms associated with menopause.
  • Neurosteroid Effects : DHEA-S has been shown to modulate neurotransmitter systems, potentially affecting mood and cognitive functions .

Biological Activities

  • Hormonal Regulation :
    • DHEA-S levels are inversely correlated with various metabolic syndrome components, including insulin resistance and obesity .
    • It has been observed that low levels of DHEA-S are linked to increased cardiovascular disease risk factors .
  • Vaginal Atrophy Treatment :
    • A clinical study demonstrated that intravaginal administration of DHEA significantly improved symptoms of vaginal atrophy in postmenopausal women without altering systemic hormone levels .
    • The study showed a decrease in vaginal pH and an increase in superficial vaginal cells after treatment with DHEA .
  • Labor Induction :
    • Sodium prasterone sulfate is used in obstetrics to induce labor by enhancing cervical ripening. A study indicated an effective rate of 86% in women treated with sodium prasterone sulfate compared to 40% in the control group .

Table 1: Summary of Clinical Findings on Sodium Prasterone Sulfate

Study FocusSample SizeTreatment GroupControl GroupKey Findings
Vaginal Atrophy216DHEA (various doses)PlaceboSignificant improvement in vaginal health indicators (p < 0.0001)
Mid-Trimesters Pregnancy Termination100Sodium prasterone sulfateNoneShorter induction-abortion time; effective rate of 86%
Lactation Effects120Low-dose sodium prasterone sulfateNoneNo significant difference in breast milk production

Pharmacokinetics

DHEA-S is absorbed well when administered intravaginally or via injection. Its pharmacokinetic profile indicates rapid conversion to active hormones, with minimal systemic side effects observed during clinical trials .

Properties

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMKDUYGPNWAO-OXNWJOIVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045764
Record name Sodium prasterone sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78590-17-7
Record name Sodium prasterone sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078590177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium prasterone sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRASTERONE SODIUM SULFATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1CR8487EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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